2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-phenylacetamide
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Overview
Description
2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-phenylacetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a methoxyphenoxy group, and a phenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazolidinone ring through a cyclization reaction, followed by the introduction of the methoxyphenoxy group via a nucleophilic substitution reaction. The final step involves the coupling of the phenylacetamide moiety using a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to enhance yield and purity. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide
- 2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-(3-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-phenylacetamide exhibits unique properties due to the presence of the methoxy group and the specific arrangement of functional groups
Properties
Molecular Formula |
C25H21N3O5 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C25H21N3O5/c1-32-21-14-8-9-17(23(21)33-16-22(29)26-18-10-4-2-5-11-18)15-20-24(30)28(25(31)27-20)19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,26,29)(H,27,31)/b20-15+ |
InChI Key |
XYFCRHGYVKDBRQ-HMMYKYKNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC(=O)NC2=CC=CC=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)NC2=CC=CC=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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